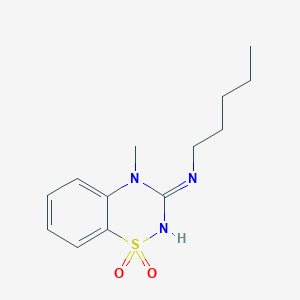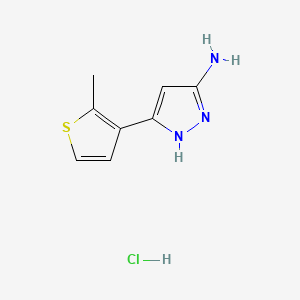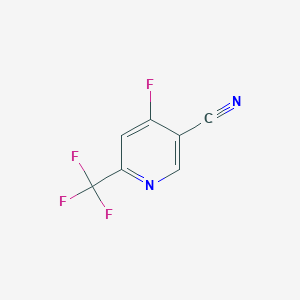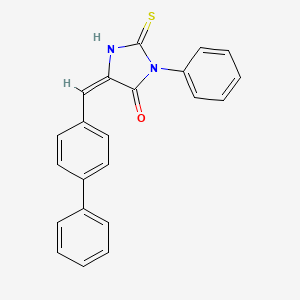![molecular formula C9H10N2NaO8P B13719227 sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine-3’,5’-cyclic monophosphate sodium salt: is a cyclic pyrimidine nucleotide. It is a secondary messenger that plays a role in various biological processes, including bacterial immunity against viruses . The compound has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Uridine-3’,5’-cyclic monophosphate sodium salt can be synthesized through the cyclization of uridine-5’-monophosphate. This process typically involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or isocyanates under high dilution conditions to minimize intermolecular coupling reactions .
Industrial Production Methods: Industrial production methods for uridine-3’,5’-cyclic monophosphate sodium salt are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions: Uridine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of uridine and inorganic phosphate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products formed from these reactions include uridine, uridine monophosphate, and various nucleotide analogs depending on the specific reaction conditions and reagents used .
科学研究应用
Uridine-3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide chemistry and the behavior of cyclic nucleotides.
作用机制
The mechanism of action of uridine-3’,5’-cyclic monophosphate sodium salt involves its role as a secondary messenger in cellular signaling pathways. It is synthesized by specific bacterial pyrimidine cyclases and functions in bacterial immunity against phages . The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular responses.
相似化合物的比较
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic cytidine monophosphate (cCMP)
Comparison: Uridine-3’,5’-cyclic monophosphate sodium salt is unique among cyclic nucleotides due to its specific role in bacterial immunity. While cAMP and cGMP are well-known secondary messengers in eukaryotic cells, uridine-3’,5’-cyclic monophosphate sodium salt and cyclic cytidine monophosphate are more specialized for bacterial systems . This uniqueness makes it a valuable compound for studying bacterial signaling pathways and developing antibacterial strategies.
属性
分子式 |
C9H10N2NaO8P |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1 |
InChI 键 |
APYWIKXPIFYSBG-UHFFFAOYSA-M |
规范 SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)




![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
